PHB offers a valuable tool for researchers due to its selectivity in brominating ketones. Unlike other brominating agents, PHB can target the carbonyl carbon (C=O) of a ketone group even in the presence of alkenes (C=C double bonds) within the same molecule. This selective behavior makes PHB ideal for synthesizing specific brominated ketones, which are crucial building blocks in various organic compounds.
Compared to other common brominating agents, PHB offers several advantages:
The ability to selectively brominate ketones using PHB has found applications in the synthesis of various organic compounds, including:
While PHB has established itself as a valuable tool for selective bromination, researchers continue to explore its potential and limitations. Current research focuses on:
Pyrrolidone hydrotribromide is a chemical compound with the formula C₄H₇Br₃NO. It appears as a red-brown crystalline solid and is primarily known for its utility as a brominating agent. The compound is formed from the reaction of pyrrolidone and hydrogen tribromide, resulting in a stable product that contains three bromine atoms per molecule. Its unique structure allows it to selectively brominate various organic substrates, making it valuable in synthetic organic chemistry .
Pyrrolidone hydrotribromide acts as a brominating agent, particularly effective in the selective bromination of ketones and other functional groups. For example, it has been used to convert benzalacetone into 3-bromobenzalacetone, demonstrating its utility in functional group transformations . The selectivity of the reactions can be influenced by factors such as dilution and the presence of additional pyrrolidone in the reaction mixture, which can either enhance or diminish the bromination efficiency .
Pyrrolidone hydrotribromide can be synthesized through the direct reaction of pyrrolidone with hydrogen tribromide. This reaction typically occurs under controlled conditions to ensure the stability of the product. The synthesis can be performed in various solvents, with tetrahydrofuran being noted for its effectiveness in facilitating the reaction while maintaining selectivity .
General synthesis procedure:
Pyrrolidone hydrotribromide is primarily utilized as a brominating agent in organic synthesis. Its applications include:
Interaction studies involving pyrrolidone hydrotribromide have focused on its reactivity with different substrates. The compound's selectivity can vary significantly based on reaction conditions, such as solvent choice and concentration. Research indicates that when diluted, pyrrolidone hydrotribromide exhibits enhanced selectivity towards certain functional groups, making it a versatile tool for chemists aiming to achieve specific transformations without unwanted side reactions .
Several compounds exhibit similar properties or functionalities to pyrrolidone hydrotribromide, including:
Compound Name | Formula | Key Features |
---|---|---|
2-Pyrrolidinone | C₄H₉NO | Solvent and intermediate; less reactive than hydrotribromide. |
Bromine | Br₂ | Simple diatomic molecule; highly reactive but lacks selectivity. |
N-Bromosuccinimide | C₄H₄BrN | Common brominating agent; offers good selectivity but different reactivity profile. |
1-Bromo-2-pyrrolidinone | C₄H₈BrNO | Similar structure; used for selective bromination but less versatile than pyrrolidone hydrotribromide. |
Pyrrolidone hydrotribromide stands out due to its unique combination of stability and selectivity, particularly for ketones and other functional groups, making it a preferred choice in many synthetic applications compared to simpler or more reactive alternatives .
Pyrrolidone hydrotribromide (PHT), a brominated derivative of 2-pyrrolidinone, emerged as a specialized reagent in organic synthesis during the mid-20th century. Its development is closely tied to the search for selective brominating agents capable of functionalizing specific sites in complex molecules. Early studies in the 1960s highlighted its utility in ketone bromination, distinguishing it from traditional bromine sources like molecular bromine or phenyltrimethylammonium tribromide (PTAT). The compound’s stability and controlled reactivity made it particularly valuable for applications requiring minimal side reactions.
Pyrrolidone hydrotribromide is systematically named 2-pyrrolidinone hydrotribromide or hydrogen tribromide, compound with 2-pyrrolidinone (1:1). Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 22580-55-8, 52215-12-0 | |
Molecular Formula | C₁₂H₂₂Br₃N₃O₃ (commonly cited) | |
Molecular Weight | 496.03 g/mol | |
Synonyms | Tripyrrolidone hydrotribromide, PHT |
The compound is classified as a brominated lactam, where three molecules of 2-pyrrolidinone coordinate with hydrobromic acid (HBr₃) to form a stable salt.
Pyrrolidone hydrotribromide, with the molecular formula (C₄H₇NO)₃·HBr₃ and molecular weight of 496.03 g/mol, represents a stable red crystalline compound that has garnered significant attention as a selective brominating agent [1] [14] [15]. The compound exhibits a melting point of 88-90°C and demonstrates excellent solubility characteristics in both aqueous and organic media [15] [16] [18].
The direct synthesis of pyrrolidone hydrotribromide through the reaction of pyrrolidone with hydrobromic acid represents the most straightforward synthetic approach [1] [3]. This method involves the controlled addition of hydrobromic acid to pyrrolidone under carefully maintained stoichiometric conditions [1]. The reaction proceeds through the formation of a stable complex where three pyrrolidone molecules coordinate with one molecule of hydrogen tribromide [14] [15].
The formation mechanism involves the protonation of the pyrrolidone nitrogen, followed by the coordination of tribromide anions to form the stable crystalline product [1] [3]. Research has demonstrated that this synthetic pathway provides high yields when proper temperature control and stoichiometric ratios are maintained [1]. The resulting product exhibits characteristic red-brown coloration and forms crystalline powder and chunks upon isolation [15] [16].
Spectroscopic analysis reveals distinct nuclear magnetic resonance patterns characteristic of the coordinated pyrrolidone molecules [35]. The proton nuclear magnetic resonance spectrum in dimethyl sulfoxide-d₆ shows characteristic signals at 7.646, 6.878, and multiple resonances between 3.244-3.210 parts per million, corresponding to the pyrrolidone ring protons [35].
Physical Property | Value | Reference |
---|---|---|
Molecular Formula | (C₄H₇NO)₃·HBr₃ | [14] [15] |
Molecular Weight | 496.03 g/mol | [14] [15] |
Melting Point | 88-90°C | [15] [16] [18] |
Appearance | Red-brown crystalline solid | [15] [16] |
Water Solubility | Infinitely soluble | [15] [16] |
Storage Temperature | 2-8°C | [15] [16] [18] |
Alternative synthetic pathways involve the bromination of pyrrolidone derivatives using molecular bromine or bromine-containing reagents [6] [19] [21]. This approach has been extensively studied for the preparation of both traditional pyrrolidone hydrotribromide and polymer-supported variants [6] [21].
The bromination process typically employs carbon tetrachloride as the reaction medium, with the reaction proceeding at room temperature over a period of four hours [6]. Research has demonstrated that 1 gram of polystyrene-supported pyrrolidone can be effectively brominated using 2 milliliters of bromine in 25 milliliters of carbon tetrachloride to yield 1.6 grams of the desired brominated product [6].
The mechanism involves the electrophilic attack of bromine on the pyrrolidone ring system, followed by complex formation [19] [21]. Studies utilizing polyvinylpyrrolidone-bromine complexes have shown that the bromination process can be optimized through careful control of reaction conditions and stoichiometry [21].
Polymer-supported synthesis methodologies have gained attention due to their recyclability and ease of handling [6] [21]. The polystyrene-supported pyrrolidone approach involves initial chloromethylation of crosslinked polystyrene, followed by pyrrolidone grafting and subsequent bromination [6]. This method offers advantages in terms of product isolation and reagent recovery [6] [21].
The optimization of pyrrolidone hydrotribromide synthesis has been approached through various catalytic systems and reaction condition modifications [12] [13]. Research in reaction optimization has demonstrated that systematic variation of reaction parameters can significantly improve yield and selectivity [9] [13].
Density functional theory calculations have provided insights into the mechanistic aspects of pyrrolidone chemistry, revealing optimal reaction pathways and transition states [22]. Computational studies indicate that the reaction proceeds through specific intermediates with well-defined activation barriers [22].
Catalytic systems employing various Lewis acids and transition metal complexes have been investigated for their potential to enhance reaction efficiency [12]. Studies using boron trifluoride catalysts have shown promise in related pyrrolidine chemistry, suggesting potential applications in pyrrolidone hydrotribromide synthesis [12].
The use of microwave-assisted synthesis has emerged as an alternative approach for pyrrolidone-based reagent preparation [6]. Research has demonstrated that microwave irradiation can significantly reduce reaction times while maintaining product quality [6]. Comparative studies between conventional heating and microwave-assisted methods have shown improved efficiency under microwave conditions [6].
Optimization Parameter | Conventional Method | Optimized Conditions | Improvement |
---|---|---|---|
Reaction Time | 4-6 hours | 2-3 hours | 33-50% reduction |
Temperature | Room temperature | Controlled 15-25°C | Better selectivity |
Solvent System | Single solvent | Mixed solvent systems | Enhanced solubility |
Yield | 70-80% | 85-95% | 15-25% improvement |
Industrial production of pyrrolidone hydrotribromide requires consideration of scalability, cost-effectiveness, and process safety [10] [32] [34]. Manufacturing facilities have demonstrated the capability to produce quantities exceeding 200 tons annually through optimized production processes [10].
Large-scale synthesis protocols typically involve continuous flow systems that allow for precise control of reaction parameters [32]. Industrial processes have been developed that maintain high purity standards, with commercial specifications requiring 97% purity for the final product [4] [15] [17].
The development of non-hazardous brominating reagent production processes has become a focus of industrial research [34]. Alternative manufacturing approaches that reduce the use of elemental bromine while maintaining product quality have been implemented [34]. These processes offer advantages in terms of safety, handling, and transportation costs [34].
Cost analysis of industrial production indicates that pyrrolidone hydrotribromide can be manufactured at approximately 120% of the cost of equivalent liquid bromine, making it economically viable for large-scale applications [34]. The technology package for industrial production includes preparation protocols, pilot-scale demonstration capabilities, and scale-up feasibility studies [34].
Quality control measures in industrial production involve comprehensive analytical characterization using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-performance liquid chromatography [27] [28]. Commercial products typically achieve purities exceeding 97% with moisture sensitivity requiring controlled storage conditions at 2-8°C [15] [16] [27].
Industrial facilities have successfully implemented processes that can accommodate varying production volumes, from kilogram-scale preparation to multi-ton production campaigns [34]. The scalability of the process has been demonstrated through multiple production facilities operating in different geographical regions [10] [32].
Production Scale | Capacity | Key Features | Applications |
---|---|---|---|
Laboratory | 1-100 grams | Research synthesis | Method development |
Pilot Scale | 1-10 kilograms | Process optimization | Scale-up studies |
Industrial | 200+ tons annually | Continuous production | Commercial supply |
Specialty | Custom quantities | Flexible production | Niche applications |